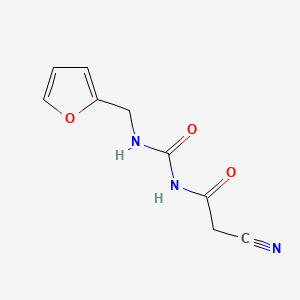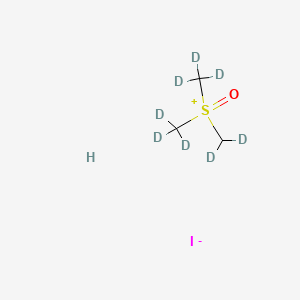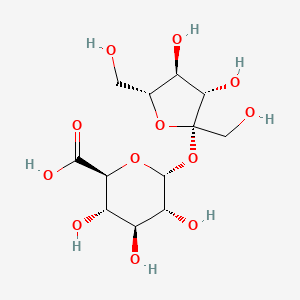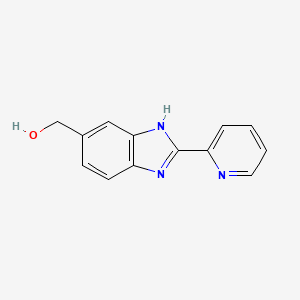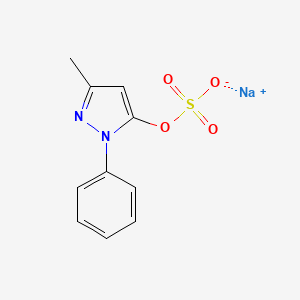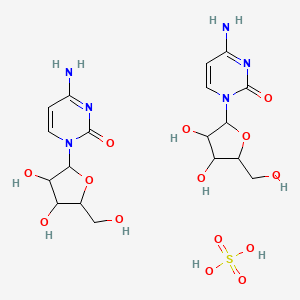
Cytidinesulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidinesulfate, also known as cytidine-5’-sulfate, is a nucleotide analog with the molecular formula C9H13N3O8S. It is a derivative of cytidine, where the cytidine molecule is bonded to a sulfate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cytidinesulfate typically involves the protection of cytidine followed by the introduction of the sulfate group. One common method involves the use of silicon etherification-protected N4-acetylcytosine and 1-chlorotriphenylformylribose under heated reflux conditions. The resulting product is then purified through recrystallization and column chromatography .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield and purity. Crystallization is a key step in the industrial process, where the solubility of this compound in various solvents is carefully controlled to produce high-quality crystals. This method ensures a large particle size, concentrated distribution, and high packing density .
Chemical Reactions Analysis
Types of Reactions
Cytidinesulfate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing the sulfate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized cytidine derivatives, reduced cytidine compounds, and substituted cytidine analogs. These products have diverse applications in medicinal chemistry and biochemical research.
Scientific Research Applications
Cytidinesulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleosides.
Biology: this compound is utilized in studies involving nucleic acid interactions and modifications.
Mechanism of Action
Cytidinesulfate exerts its effects by interacting with nucleotides and inhibiting the synthesis of DNA and RNA. It binds to the hydrophilic region of nucleotides, thereby inhibiting protein phosphatase activity in cells. This interaction disrupts the normal function of nucleic acids, leading to the inhibition of cell proliferation and viral replication .
Comparison with Similar Compounds
Similar Compounds
Cytidine: The parent compound of cytidinesulfate, used in various biochemical processes.
Cytidine monophosphate (CMP): A nucleotide involved in cellular metabolism.
Cytidine diphosphate (CDP): Another nucleotide with roles in lipid metabolism.
Cytidine triphosphate (CTP): A nucleotide essential for RNA synthesis.
Uniqueness of this compound
This compound is unique due to its sulfate group, which imparts distinct chemical properties and biological activities. This modification enhances its potential as a medicinal intermediate, particularly in antiviral and antitumor therapies. The presence of the sulfate group also allows for unique interactions with nucleotides and proteins, making it a valuable compound in biochemical research .
Properties
Molecular Formula |
C18H28N6O14S |
|---|---|
Molecular Weight |
584.5 g/mol |
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid |
InChI |
InChI=1S/2C9H13N3O5.H2O4S/c2*10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;1-5(2,3)4/h2*1-2,4,6-8,13-15H,3H2,(H2,10,11,16);(H2,1,2,3,4) |
InChI Key |
LXAAYEPISPEVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


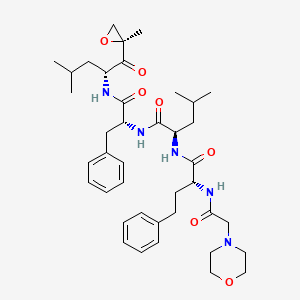
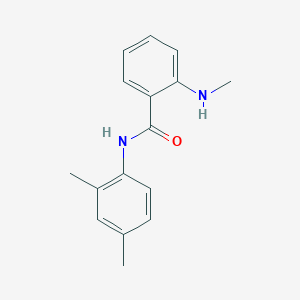
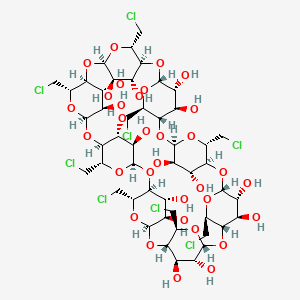
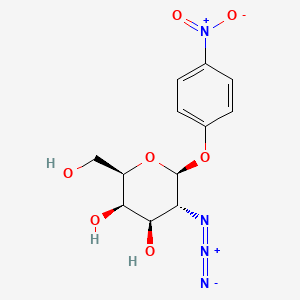
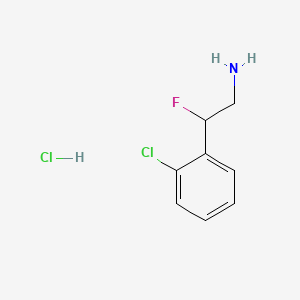

![(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)
